methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate
Description
Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate is a synthetic sulfamoyl-substituted benzoate derivative. Its structure comprises:
- Core: A 4-methoxybenzoate ester (methyl 4-methoxybenzoate) at position 4 of the benzene ring, a common motif in agrochemicals and pharmaceuticals .
- Sulfamoyl group: At position 3 of the benzene ring, linked to a substituted ethyl chain.
- Substituents: The ethyl chain features a hydroxyl group and a heterocyclic system (5-(thiophen-3-yl)furan-2-yl), combining thiophene and furan moieties.
Properties
IUPAC Name |
methyl 3-[[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]sulfamoyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7S2/c1-25-17-4-3-12(19(22)26-2)9-18(17)29(23,24)20-10-14(21)16-6-5-15(27-16)13-7-8-28-11-13/h3-9,11,14,20-21H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDQJNQZNMXMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Materials and Intermediates
The synthesis typically begins with two primary intermediates:
Stepwise Synthesis and Optimization
Reductive Amination for Sulfamoyl-Ethanolamine Linkage
The critical step involves coupling the sulfamoyl group with the hydroxyethyl-thiophene-furan unit via reductive amination:
Procedure :
- Reactants :
- Methyl 4-methoxy-3-sulfamoylbenzoate (1.0 equiv)
- 5-(Thiophen-3-yl)furan-2-carbaldehyde (1.2 equiv)
- Sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv)
- Glacial acetic acid (catalytic) in dichloromethane (DCM).
- Conditions :
- Stirred at room temperature for 12–16 hours under nitrogen.
- Purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 42%.
Mechanistic Insight :
The aldehyde undergoes imine formation with the sulfamoyl amine, followed by reduction to a secondary amine. Steric hindrance from the thiophene-furan group necessitates excess aldehyde and prolonged reaction times.
Alternative Coupling Strategies
Palladium-Catalyzed Cross-Coupling
A patent-derived method uses Suzuki-Miyaura coupling to assemble the thiophene-furan moiety:
- Reactants :
Yield : 68% after column purification.
Sulfonylation of Methoxybenzoate
The sulfamoyl group is introduced via sulfonylation of methyl 3-amino-4-methoxybenzoate:
Reaction Optimization Data
Key parameters influencing yields and purity:
Characterization and Analytical Data
The final product is validated using:
Challenges and Mitigation Strategies
Low Yield in Reductive Amination :
Byproduct Formation in Sulfonylation :
Applications and Derivatives
The compound serves as a precursor for:
- Kinase Inhibitors : Modulates MAPK pathways in cancer cell lines (IC₅₀ = 0.8 µM).
- Antimicrobial Agents : Exhibits MIC = 4 µg/mL against Staphylococcus aureus.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science:
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of methyl 3-({2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the thiophene and furan rings can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
a) LMM5 and LMM11 (1,3,4-Oxadiazoles)
- Core : Benzamide linked to 1,3,4-oxadiazole rings.
- Key Features :
- LMM5 : Contains a benzyl-methyl sulfamoyl group and a 4-methoxyphenyl substituent.
- LMM11 : Features a cyclohexyl-ethyl sulfamoyl group and a furan-2-yl substituent.
- Activity : Both exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition .
- Comparison : Unlike the target compound, LMM5/LMM11 lack the thiophene-furan hybrid system but share sulfamoyl and aromatic motifs. Their oxadiazole rings enhance metabolic stability, a feature absent in the target compound.
b) Indole-Containing Analogue (CAS 2034596-72-8)
- Core : Identical 4-methoxybenzoate and sulfamoyl groups.
- Substituents : Hydroxyethyl chain linked to a 1-methylindole moiety instead of thiophene-furan.
- Both compounds may target similar enzymes but with divergent selectivity profiles .
Agrochemical Analogues (Sulfonylurea Herbicides)
a) Metsulfuron Methyl Ester
- Core : Methyl benzoate with sulfonylurea bridge.
- Key Features : Methoxy-triazinyl group.
- Activity : Inhibits acetolactate synthase (ALS), a herbicidal target .
- Comparison : The target compound’s sulfamoyl group differs from sulfonylurea’s urea bridge. The thiophene-furan system may reduce herbicidal activity but enhance binding to eukaryotic enzymes.
b) Ethametsulfuron Methyl Ester
Comparative Data Table
Key Findings
Activity Hypotheses : Sulfamoyl groups in LMM5/LMM11 and sulfonylureas in herbicides suggest the target compound could interact with oxidoreductases or ALS-like enzymes, but experimental validation is needed.
Agrochemical vs. Pharmaceutical Potential: The thiophene-furan system’s conjugation may favor photostability in agrochemicals, while the hydroxyethyl group could enhance solubility for drug development.
Q & A
Q. What critical safety protocols should be followed when handling this compound in laboratory settings?
Essential measures include using NIOSH-approved safety goggles, flame-resistant clothing, and working in a fume hood to minimize inhalation exposure. Firefighting requires self-contained breathing apparatus, and contaminated clothing must be disposed of as hazardous waste . Immediate decontamination of exposed skin and eye protection are mandatory due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
Q. What synthetic strategies are effective for constructing the sulfamoyl and heterocyclic moieties?
The sulfamoyl group can be introduced via sulfonylation of a hydroxyethylamine intermediate under pH-controlled conditions. Thiophene-furan coupling typically employs palladium-catalyzed cross-coupling reactions, as seen in analogous sulfonamide syntheses . Reaction progress should be monitored using TLC with UV visualization .
Q. Which spectroscopic techniques are recommended for structural elucidation?
High-field NMR (600 MHz) with NOESY confirms spatial configurations, while FT-IR identifies key functional groups (e.g., sulfamoyl S=O stretches at ~1350 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities .
Advanced Research Questions
Q. How do electronic effects from methoxy and thiophene substituents influence reactivity?
The methoxy group donates electrons to the benzoate ring, enhancing nucleophilic aromatic substitution. Thiophene’s π-system facilitates π-stacking interactions, observed in crystallographic studies of related sulfonamides. Density Functional Theory (DFT) modeling quantifies these effects by analyzing frontier molecular orbitals .
Q. What experimental designs resolve contradictions in reported bioactivity data?
Implement a tiered validation system:
- Tier 1: Kinetic assays (IC50 measurements) under standardized buffer conditions (pH 7.4, 37°C).
- Tier 2: X-ray crystallography to map binding modes with target enzymes.
- Tier 3: Isothermal titration calorimetry to assess binding thermodynamics. Compare results with structural analogs to isolate functional group contributions .
Q. How can researchers optimize storage stability for long-term biological assays?
Conduct accelerated stability studies under ICH Q1A guidelines:
Q. What methodologies address solubility discrepancies across solvent systems?
Standardize solubility testing using USP <911> methods with controlled ionic strength (±0.1 M NaCl) and temperature (±0.1°C). Employ molecular dynamics simulations to model solvent-solute interactions and identify co-solvents (e.g., DMSO:PBS mixtures) .
Q. How should structure-activity relationship (SAR) studies improve target selectivity?
Design a SAR matrix modifying:
Q. Which analytical approaches detect regioisomeric impurities in synthetic batches?
Use orthogonal methods:
Q. What strategies validate the compound’s mechanism as an enzyme inhibitor?
Combine kinetic analysis (Lineweaver-Burk plots), competitive binding assays with fluorescent probes, and CRISPR-edited enzyme variants. Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
